4-Acetyl-1,2-dihydro-3H-pyrazol-3-one
Description
Significance of Pyrazolone (B3327878) Scaffolds in Academic Organic Chemistry
The pyrazolone scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group, represents a cornerstone in the field of organic and medicinal chemistry. nih.govekb.eg These structures are not merely synthetic curiosities but are integral components in a vast array of biologically active molecules and functional materials. rsc.org The significance of the pyrazolone nucleus stems from its versatile reactivity and its prevalence in numerous established therapeutic agents. nih.gov Drugs containing the pyrazolone core, such as the analgesic and antipyretic Phenazone (Antipyrine), were among the earliest synthetic organic compounds to be used in medicine and continue to inspire the development of new pharmaceuticals. nih.govnih.govjst.go.jp
In academic organic chemistry, pyrazolones are highly valued as synthons, or building blocks, for constructing more complex molecular architectures. rsc.orgrsc.org The pyrazolone ring possesses multiple reactive sites, enabling a wide range of chemical transformations. nih.gov The electrophilic substitution at the C-4 position is a particularly effective and widely used synthetic route for creating derivatives. nih.gov This reactivity allows for the introduction of diverse functional groups and the construction of novel heterocyclic systems, including spiroheterocycles. nih.gov The broad-spectrum pharmacological properties reported for pyrazolone derivatives—including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) activities—drive continuous research into this privileged scaffold. nih.govnih.govmdpi.com The adaptability of the pyrazolone core makes it a recurring motif in the design of novel compounds with tailored biological and material properties. researchgate.net
Historical Context of 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one in Synthetic Methodologies
The history of pyrazolones began in 1883 when Ludwig Knorr synthesized Antipyrine, marking a significant milestone in medicinal chemistry. nih.govnih.gov The foundational method for creating the pyrazolone ring is the Knorr pyrazole (B372694) synthesis, which typically involves the cyclocondensation reaction between a β-keto ester and a hydrazine (B178648) derivative. researchgate.netresearchgate.net This approach remains one of the most widely used methods for synthesizing the core pyrazolone structure. researchgate.net
The introduction of an acetyl group at the C-4 position to form this compound and its tautomers, such as 4-acetyl-3-methyl-1H-pyrazol-5(4H)-one, represented a key advancement in expanding the synthetic utility of the pyrazolone scaffold. Historically, 4-acyl pyrazolones were prepared via conventional Claisen condensation of esters with a pyrazolone, a reaction catalyzed by sodium ethoxide. scispace.com
A significant evolution in the synthesis of these compounds was reported in 1959 by Jensen and colleagues. scispace.com Recognizing the phenolic character of 1-phenyl-3-methyl-pyrazolone-5, they explored alternative acylation methods. Their research demonstrated that a Fries rearrangement of the 5-O-acylated derivative could yield the desired 4-C-acylated product. scispace.com More importantly, they developed a direct, one-step synthesis by treating 1-phenyl-3-methyl-pyrazolone-5 with an acid chloride or anhydride (B1165640) in dioxane, using suspended calcium hydroxide (B78521) as a catalyst for the acyl migration from the oxygen at position 5 to the carbon at position 4. scispace.com This work provided a more efficient and direct pathway to 4-acyl pyrazolones, facilitating their broader use as intermediates in organic synthesis.
Scope and Research Trajectories of this compound Derivatives
The presence of the 4-acetyl group in this compound provides a reactive handle that significantly broadens its synthetic potential, making it a valuable precursor for a new generation of derivatives. mdpi.com Current research trajectories focus on leveraging this reactivity to construct novel compounds with diverse pharmacological and material applications. The active methylene (B1212753) group of the pyrazolone ring and the carbonyl of the acetyl group are key sites for electrophilic and nucleophilic reactions, respectively. rjpbcs.com
One major area of research involves using the 4-acetyl group as a point of condensation to synthesize more elaborate molecules. For example, it readily reacts with hydrazines and substituted hydrazines to form Schiff bases (phenylhydrazones), which are excellent chelating ligands. mdpi.com These ligands have been used to create metal complexes with potential biological activities. mdpi.com
Another significant research direction is the use of 4-acetyl-pyrazolone derivatives in multicomponent reactions (MCRs). nih.gov MCRs are a powerful tool in modern synthetic chemistry for rapidly building molecular complexity. The reactivity of the pyrazolone core allows it to be incorporated into complex, polycondensed heterocyclic systems, which are often screened for antibacterial and other pharmacological activities. nih.gov The compound also serves as a starting material for synthesizing fused heterocyclic systems like pyranopyrazoles through cycloaddition reactions. nih.gov
The table below summarizes some of the research applications and synthetic transformations involving 4-acetyl-pyrazolone derivatives.
| Starting Material | Reagent(s) | Resulting Derivative Class | Research Focus/Application |
| 4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine (B124118) / Dinitrophenylhydrazine | Phenylhydrazones (Schiff Bases) | Synthesis of bioactive metal complexes. mdpi.com |
| 3-Methyl-1H-pyrazol-5(4H)-one | Aromatic Aldehydes | 4-Arylidene-pyrazolones | Synthesis of potential anticancer agents. rjpbcs.com |
| 3-Aminopyrazol-5-ones | Salicylic Aldehydes, Acetylacetic Ester | Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-diones | Discovery of novel heterocyclic scaffolds with antibacterial activity via multicomponent reactions. nih.gov |
| Pyrazolone-1 | Cinnamic Acid | Pyranopyrazole Derivatives | Synthesis of fused heterocyclic systems through cycloaddition reactions. nih.gov |
| Pyrazolone-1 | Thiophene-2-carboxaldehyde | Unsaturated Ketones | Synthesis of precursors for further heterocyclic cyclizations. nih.gov |
These research trajectories highlight the enduring importance of this compound as a versatile intermediate in the ongoing quest for novel molecules with valuable chemical and biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-acetyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-6-7-5(4)9/h2H,1H3,(H2,6,7,9) |
InChI Key |
LOCNISKXNOYBED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNNC1=O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Acetyl 1,2 Dihydro 3h Pyrazol 3 One
Direct Synthesis Approaches to 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one
The direct formation of the this compound ring system is predominantly accomplished through classical condensation reactions and modern multi-component strategies.
Condensation Reactions with Hydrazine (B178648) Derivatives and β-Dicarbonyl Precursors
A fundamental and widely employed method for the synthesis of pyrazolones involves the condensation of hydrazine derivatives with β-dicarbonyl compounds. A common precursor for the pyrazolone (B3327878) core is ethyl acetoacetate (B1235776), which reacts with hydrazine hydrate (B1144303). For instance, the synthesis of 3-methyl-1H-pyrazol-5(4H)-one is achieved by the dropwise addition of hydrazine hydrate to ethyl acetoacetate in ethanol (B145695). The reaction is exothermic and upon cooling yields the crystalline product. rsc.org
A related approach involves the reaction of diketene (B1670635) with a hydrazine derivative. For the synthesis of 1-phenyl-3-methylpyrazolone-5, phenylhydrazine (B124118) is dissolved in an inert solvent and heated, followed by the slow addition of diketene in equimolar proportions. google.com This method is highlighted as a more efficient and commercially viable alternative to the traditional ethyl acetoacetate condensation. google.com
The Knorr pyrazole (B372694) synthesis is a classic example of this type of condensation, where a hydrazine and a 1,3-dicarbonyl compound react, typically in the presence of a catalytic amount of acid, to form a pyrazole. researchgate.netorganic-chemistry.org This reaction is known for its speed and high yields due to the formation of a stable aromatic product. researchgate.net A variation of this reaction, the condensation of a β-ketoester with a hydrazine, leads to the formation of a pyrazolone. The initial step is the formation of a hydrazone from the ketone, followed by an intramolecular substitution on the ester by the other nitrogen atom to form the pyrazolone ring. researchgate.net
| Precursor 1 | Precursor 2 | Product | Key Features |
| Ethyl acetoacetate | Hydrazine hydrate | 3-methyl-1H-pyrazol-5(4H)-one | Exothermic reaction, good yield of crystalline product. rsc.org |
| Diketene | Phenylhydrazine | 1-phenyl-3-methylpyrazolone-5 | Efficient, commercially feasible alternative. google.com |
| β-Dicarbonyl compound | Hydrazine | Pyrazole | Fast reaction, high yield, acid-catalyzed. researchgate.netorganic-chemistry.org |
| β-Ketoester | Hydrazine | Pyrazolone | Involves hydrazone intermediate and intramolecular cyclization. researchgate.net |
One-Pot Multi-Component Reaction Strategies
Modern synthetic chemistry increasingly favors one-pot, multi-component reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. Several MCRs have been developed for the synthesis of pyrazole derivatives.
One such strategy involves the in situ synthesis of 1,3-diketones from ketones and acid chlorides, which are then converted to pyrazoles by the addition of hydrazine in a one-pot fashion. This method is noted for its rapidity and generality, allowing for the synthesis of previously inaccessible pyrazoles. organic-chemistry.org
Another efficient one-pot synthesis of pyrazoles has been developed from arenes and carboxylic acids. This method proceeds through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine. rsc.org
Furthermore, a four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives has been reported, involving the reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and malononitrile (B47326). mdpi.com While not directly yielding this compound, this demonstrates the power of MCRs in constructing complex heterocyclic systems based on the pyrazole core.
| Components | Product Type | Key Features |
| Ketone, Acid Chloride, Hydrazine | Pyrazole | Rapid, general, in situ formation of 1,3-diketone. organic-chemistry.org |
| Arene, Carboxylic Acid, Hydrazine | Pyrazole | Successive formation of ketone and β-diketone intermediates. rsc.org |
| Ethyl acetoacetate, Hydrazine hydrate, Aldehyde, Malononitrile | Pyrano[2,3-c]pyrazole | Demonstrates the utility of MCRs for pyrazole-based scaffolds. mdpi.com |
Advanced Functionalization and Derivatization of this compound Core
The this compound core serves as a versatile platform for further chemical modifications, including N-alkylation, N-acylation, and C4-substitution reactions.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated.
N-Alkylation: N-alkylation of pyrazoles can be achieved using various alkylating agents. A general method for the production of N-alkylpyrazole derivatives involves the N-alkylation of a pyrazole derivative with an alcohol or its derivative using a crystalline aluminosilicate (B74896) or aluminophosphate as a catalyst. ijpsr.com Another approach utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst to afford N-alkyl pyrazoles. healthcare-bulletin.co.uksapub.org In some cases, unexpected aromatization can occur during the N-alkylation of 3,4-dihydro-1H-pyrazole derivatives. nih.gov For instance, 1-(2-bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one can be synthesized by reacting 3-methyl-1H-pyrazol-5(4H)-one with 1,2-dibromoethane (B42909) in acetonitrile (B52724) in the presence of potassium carbonate. This product can then be further reacted with various amines to yield N-substituted derivatives. rsc.org
N-Acylation: The N-acylation of pyrazole derivatives is a common transformation. For example, N-1-acetyl-4,5-dihydropyrazoline compounds can be obtained by reacting chalcone (B49325) compounds with hydrazine and acetic acid. researchgate.net Similarly, the reaction of chalcones with hydrazine hydrate can lead to the formation of pyrazoline intermediates, which can then be acylated at the N-1 position. akademisains.gov.my A highly selective acylation of amines can be achieved using 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones as acyl transfer reagents. nih.gov
| Reaction Type | Reagents | Product |
| N-Alkylation | Alcohol/derivative, Crystalline aluminosilicate/aluminophosphate catalyst | N-alkylpyrazole ijpsr.com |
| N-Alkylation | Trichloroacetimidate, Brønsted acid catalyst | N-alkylpyrazole healthcare-bulletin.co.uksapub.org |
| N-Alkylation | 1,2-dibromoethane, K2CO3 | 1-(2-bromoethyl)-3-methyl-1H-pyrazol-5(4H)-one rsc.org |
| N-Acylation | Chalcone, Hydrazine, Acetic acid | N-1-acetyl-4,5-dihydropyrazoline researchgate.net |
| N-Acylation | Chalcone, Hydrazine hydrate | N-1-acyl-pyrazoline akademisains.gov.my |
C4-Substitution Reactions
The C4 position of the pyrazolone ring, being an active methylene (B1212753) group, is susceptible to electrophilic attack, enabling various substitution reactions.
The active methylene group at the C4 position of this compound can readily undergo condensation reactions with aldehydes to form chalcone-like structures. This reaction, often carried out under basic conditions, is a classic Claisen-Schmidt condensation.
For example, new pyrazolone chalcones have been synthesized through the reaction of an azopyrazolone with different aromatic aldehydes in a basic medium. rjpbcs.com Similarly, pyrazole-based chalcones can be prepared via the Claisen-Schmidt condensation of pyrazole aldehydes with various substituted acetophenones in the presence of aqueous NaOH in PEG-400. healthcare-bulletin.co.uk The synthesis of adamantyl chalcones has been achieved by the condensation of 1-adamantyl methyl ketone with pyridine-2-carboxaldehyde in the presence of KOH. nih.gov
The reaction of 3-methyl-1H-pyrazol-5(4H)-one with a series of aldehydes in refluxing absolute ethanol in the presence of piperidine (B6355638) as a basic catalyst affords the corresponding 4-arylidene-3-methyl-1H-pyrazol-5(4H)-ones. rjpbcs.com In a similar fashion, new pyrazolone heterocyclic derivatives have been synthesized by the reaction of 5-methyl pyrazol-3-one with appropriate substituted aromatic aldehydes to yield various substituted 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-ones. researchgate.net
| Pyrazolone Derivative | Aldehyde | Catalyst/Conditions | Product |
| Azopyrazolone | Aromatic aldehydes | Basic medium | Pyrazolone chalcone rjpbcs.com |
| Pyrazole aldehyde | Substituted acetophenones | aq. NaOH, PEG-400 | Pyrazole-based chalcone healthcare-bulletin.co.uk |
| 1-Adamantyl methyl ketone | Pyridine-2-carboxaldehyde | KOH | Adamantyl chalcone nih.gov |
| 3-methyl-1H-pyrazol-5(4H)-one | Aromatic aldehydes | Piperidine, Ethanol | 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one rjpbcs.com |
| 5-methyl pyrazol-3-one | Substituted aromatic aldehydes | - | 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one researchgate.net |
Halogenation at C4-Position
The C4 position of the pyrazolone ring is susceptible to electrophilic substitution, making halogenation a key functionalization reaction. Traditional methods often employ halogenating agents that can be hazardous. However, recent advancements have led to more environmentally benign protocols.
An efficient and green method for the selective halogenation of pyrazolones at the C4 position utilizes electrochemical oxidation. wikipedia.orgmdpi.com This technique proceeds without the need for metals, external chemical oxidants, or external supporting electrolytes, offering a convenient route to 4-halopyrazolones. The reaction demonstrates good tolerance for various functional groups and is effective even on a larger scale, consistently producing moderate to excellent yields. mdpi.com
The proposed mechanism for electrochemical bromination involves the anodic oxidation of a bromide source (like NaBr) to generate a bromine radical. Concurrently, the pyrazolone substrate undergoes deprotonation and oxidation to form a radical intermediate. A radical/radical cross-coupling event between the bromine radical and the pyrazolone radical intermediate affords a brominated intermediate. Subsequent deprotonation and isomerization yield the final 4-halopyrazolone product, while at the cathode, protons are reduced to hydrogen gas. mdpi.com This electrochemical approach represents a significant advancement for installing halogen moieties onto bioactive pyrazolone cores. wikipedia.orgmdpi.com
Table 1: Electrochemical Halogenation of Pyrazolones
| Substrate | Halogen Source | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrazolone Derivative | NaBr | Undivided cell, Carbon electrodes, CH3CN/H2O | 4-Bromo-pyrazolone | Good to Excellent | mdpi.com |
| Pyrazolone Derivative | NaCl | Undivided cell, Carbon electrodes, CH3CN/H2O | 4-Chloro-pyrazolone | Good to Excellent | mdpi.com |
Claisen Condensation Reactions
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction essential for the synthesis of β-dicarbonyl compounds, including this compound. nih.gov This reaction involves the condensation between two ester molecules or, more relevantly here, an ester and another carbonyl compound (specifically, a pyrazol-3-one) in the presence of a strong base. nih.govnih.gov
In the context of synthesizing 4-acetylpyrazolones, a pyrazol-3-one starting material, which possesses an acidic proton at the C4 position, acts as the nucleophile. The reaction is initiated by a strong base (e.g., sodium ethoxide, calcium hydroxide) that deprotonates the C4 carbon, forming a resonance-stabilized enolate. rsc.orgscispace.com This enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or an ester (e.g., ethyl acetate). scispace.comresearchgate.net The subsequent collapse of the tetrahedral intermediate and elimination of a leaving group (e.g., ethoxide) yields the 4-acylated pyrazolone. researchgate.net
A direct, one-step synthesis can be achieved by treating a solution of 1-phenyl-3-methyl-pyrazolone-5 in dioxane with an acid chloride or anhydride (B1165640) in the presence of suspended calcium hydroxide (B78521), which catalyzes the reaction and produces the 4-acylated derivatives in good yields. scispace.com This method avoids the separate synthesis of O-acylated intermediates and their subsequent rearrangement. scispace.combohrium.com
The Claisen-Schmidt condensation, a related reaction, involves a base-assisted enolate addition of a ketone or aldehyde to an aromatic aldehyde. nih.gov This specific variant has been employed to react 4-acetyl-3-hydroxy-1-phenyl-1H-pyrazole with various aromatic carbaldehydes to form heterocyclic chalcones, demonstrating the reactivity of the acetyl group's methyl protons. organic-chemistry.org
Cyclization Reactions Involving this compound Derivatives
The β-dicarbonyl functionality inherent in the 4-acetyl-pyrazol-3-one structure makes it a valuable building block for constructing fused heterocyclic systems.
Formation of Fused Pyrazolo-Heterocycles (e.g., Pyrazolo[3,4-b]pyridines)
Pyrazolo[3,4-b]pyridines are synthesized by constructing a pyridine (B92270) ring onto a pre-existing pyrazole. A common strategy involves the reaction of a 1,3-dicarbonyl compound with a molecule containing an amino group. The 4-acetyl-pyrazol-3-one moiety serves as the 1,3-dicarbonyl component.
The synthesis can be achieved through the cyclocondensation of 5-aminopyrazole derivatives with β-dicarbonyl compounds. For example, the reaction of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones, catalyzed by zirconium tetrachloride (ZrCl₄), yields 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. umich.edu Similarly, reacting 5-aminopyrazoles with compounds like benzoylacetone (B1666692) or cyanoacetone can lead to the formation of the fused pyridine ring. The reaction proceeds through an initial Michael addition or condensation, followed by intramolecular cyclization and dehydration/oxidation to afford the aromatic pyrazolopyridine system.
Synthesis of Pyrazolothiazines and Related Systems
The synthesis of sulfur-containing heterocycles from 4-acetylpyrazolones often requires the introduction of a sulfur atom. A key intermediate, 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one, can be synthesized in excellent yield by the thionation of 4-acetyl-3-methyl-1-phenyl-pyrazol-5-one using Lawesson's reagent. mdpi.com In this reaction, the acetyl oxygen is selectively replaced by sulfur, while the pyrazolone ring's carbonyl oxygen remains unaffected under the specified conditions. mdpi.com
This thioacylpyrazolone intermediate is a prime candidate for further cyclization reactions to form pyrazolothiazines. For instance, condensation with a compound containing an amino group and a suitable leaving group could lead to the formation of the fused thiazine (B8601807) ring.
Another relevant synthetic strategy is the Gewald reaction, a multicomponent reaction that synthesizes 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While this reaction forms a thiophene (B33073) rather than a thiazine ring, it exemplifies the use of the ketone functionality (present as the acetyl group in 4-acetylpyrazolone) in constructing sulfur-containing heterocycles. A modified Gewald reaction using cyanoacetone and 1,4-dithian-2,5-diols has been used to prepare novel 3-acetyl-2-aminothiophenes, highlighting a pathway from an acetyl group to a fused sulfur-containing ring system. umich.edu
Preparation of Pyrimidines and Other Azines
The synthesis of a pyrimidine (B1678525) ring typically involves the condensation of a 1,3-dicarbonyl compound with a species containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. nih.gov The this compound structure contains the required 1,3-dicarbonyl system, making it an ideal precursor for fused pyrazolo[3,4-d]pyrimidines.
The reaction proceeds by condensing the two carbonyl groups of the acetylpyrazolone with the two amino groups of urea or its analogues. For example, hexafluoroacetylacetone (B74370) reacts with urea or thiourea to yield hexahydropyrimidin-2-one(thione) derivatives, which can be subsequently dehydrated to form substituted pyrimidines. bohrium.com This demonstrates the general applicability of using β-diketones for pyrimidine synthesis. By applying this principle, reacting 4-acetylpyrazolone with urea under acidic or basic conditions would lead to the cyclization and formation of a pyrazolo[3,4-d]pyrimidinone core.
Mechanistic Investigations of this compound Synthesis
The primary methods for synthesizing this compound and its derivatives, namely the Claisen condensation and the Fries rearrangement, have been subject to mechanistic studies.
Claisen Condensation Mechanism: The mechanism for the Claisen condensation begins with the deprotonation of the α-carbon (C4) of the pyrazol-3-one ring by a strong base, forming a nucleophilic enolate. researchgate.net This enolate is stabilized by resonance. The enolate then attacks the electrophilic carbonyl carbon of an acylating agent (e.g., ethyl acetate). This addition forms a tetrahedral alkoxide intermediate. The intermediate subsequently collapses, reforming the carbonyl double bond and eliminating the alkoxy group (e.g., ethoxide) to yield the final β-keto ester product, which in this case is the 4-acetylated pyrazolone. nih.govresearchgate.net An acidic workup is then used to neutralize the enolate of the product, which is readily formed under the basic reaction conditions. researchgate.net
Fries Rearrangement Mechanism: The Fries rearrangement provides an alternative route, converting a phenolic ester (an O-acylated pyrazolone, which exists in an enol form) into a hydroxy aryl ketone (a C-acylated pyrazolone). rsc.orgscispace.com The widely accepted mechanism involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃). scispace.com
Complexation: The Lewis acid coordinates to the carbonyl oxygen of the ester's acyl group, which is a more potent Lewis base than the phenolic oxygen. scispace.com
Acylium Ion Formation: This coordination polarizes the ester C-O bond, leading to its cleavage and the formation of a free acylium carbocation (R-C=O⁺) and an aluminum-phenoxide complex. scispace.com
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich pyrazole ring at the C4 position in a classic electrophilic aromatic substitution.
Deprotonation and Hydrolysis: The aromaticity of the ring is restored by the loss of a proton from the C4 position. A final hydrolysis step liberates the C-acylated product.
The reaction conditions, such as temperature and solvent polarity, can influence the regioselectivity (ortho vs. para substitution) in standard phenolic systems. scispace.com In the pyrazolone system, the reaction selectively yields the C4-acylated product. scispace.com
Detailed Reaction Mechanisms and Transition State Analysis
The formation of the pyrazol-3-one ring is a classic example of a condensation reaction to form a heterocycle. The most common pathway involves the reaction of a hydrazine with a β-keto ester or a 1,3-diketone derivative. For the synthesis of the title compound, a plausible precursor would be a derivative of 2-acetyl-3-oxobutanoic acid.
The reaction mechanism proceeds through several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the β-dicarbonyl compound. This forms a tetrahedral intermediate.
Hydrazone Formation: The intermediate rapidly dehydrates to form a hydrazone intermediate. In the case of an asymmetric dicarbonyl compound, this initial step can lead to regioisomers, although the reactivity of the carbonyl groups can direct the reaction.
Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step forms a five-membered heterocyclic intermediate, a 5-hydroxypyrazoline.
Dehydration: The final step involves the elimination of a water molecule from the 5-hydroxypyrazoline intermediate to form the stable, aromatic pyrazole ring.
The stability of the enol form of the β-dicarbonyl starting material can play a crucial role in the reaction's progression. nih.gov Lewis acid catalysts, for instance, can activate and stabilize the enol tautomer, facilitating its cyclization with the hydrazone intermediate. nih.gov
While detailed quantum mechanical calculations for the transition state analysis of this compound synthesis are not extensively reported in the literature, the mechanism involves transitions from sp² to sp³ hybridized carbons during the nucleophilic attacks and subsequent re-aromatization. The rate-determining step can vary depending on the specific substrates and reaction conditions but is often either the initial hydrazone formation or the final dehydration step.
Role of Catalysts and Reaction Conditions in Yield and Selectivity
The efficiency, yield, and selectivity of pyrazolone synthesis are highly dependent on the choice of catalysts and reaction conditions such as temperature, solvent, and reaction time. Both acidic and basic catalysts are commonly employed to facilitate the condensation and cyclization steps.
Catalysts:
Acid Catalysts: Acids like glacial acetic acid or catalytic amounts of mineral acids are frequently used. orientjchem.org They function by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.
Base Catalysts: Bases such as piperidine or sodium hydroxide can be used to deprotonate the active methylene group in the β-dicarbonyl compound, facilitating different reaction pathways. orientjchem.orggsconlinepress.com In some multicomponent syntheses, bases like cesium carbonate (Cs₂CO₃) are used to promote the formation of key anionic intermediates. rsc.org
Lewis Acids: Lewis acids like Ytterbium(III) perfluorooctanoate [Yb(PFO)₃] can activate the enol tautomer of β-ketoesters, promoting cyclization. nih.gov
Nanoparticle Catalysts: Modern synthetic approaches have utilized heterogeneous catalysts, including magnetic nanoparticles (e.g., SrFe₁₂O₁₉), which offer high efficiency and easy recovery and reuse. rsc.org
The following table summarizes various catalytic systems and conditions used in the synthesis of related pyrazolone derivatives, illustrating their impact on reaction outcomes.
| Starting Materials | Catalyst/Medium | Conditions | Yield | Reference |
| Aldehydes, Arylhydrazines, β-ketoesters | (TBA)₂S₂O₈ | Solvent-free, Neutral | High | rsc.org |
| Phenylhydrazine, Ethyl acetoacetate, 2-naphthol, Arylaldehyde | CeO₂/SiO₂ (Heterogeneous Lewis acid) | Not specified | 85–92% | thieme-connect.com |
| Thiazolidinedione chalcones, Benzaldehydes, N-tosyl hydrazine | Cs₂CO₃ / DMF | Not specified | Moderate to Good | rsc.org |
| Chalcones, Phenyl hydrazine | Glacial Acetic Acid | Reflux, 8 hours | - | orientjchem.org |
| Ethyl acetoacetate, Hydrazine hydrate | None | Stirring in Ethanol, 60°C, 1 hour | - | orientjchem.org |
| 1H-pyrazole-4-carbaldehyde, Active methylenes, Malononitrile | Pyrrolidine-acetic acid | Solvent-free, Microwave | Good | mdpi.com |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and efficient methods for synthesizing pyrazole derivatives. researchgate.netsci-hub.se These approaches focus on reducing the use of hazardous organic solvents, minimizing energy consumption, and simplifying reaction procedures.
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazolones. gsconlinepress.comresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net
The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that can be difficult to achieve with traditional oil baths. This can result in different reaction selectivities and higher thermal stability for the products. researchgate.netresearchgate.net One-pot syntheses of pyrazolone derivatives from β-keto esters and hydrazines have been successfully carried out under microwave irradiation in the absence of solvents, providing a green and straightforward approach with high regioselectivity. researchgate.netmdpi.comscielo.br
The table below compares microwave-assisted synthesis with conventional heating for related pyrazole derivatives, highlighting the advantages of the former.
| Reaction | Method | Catalyst/Solvent | Time | Yield | Reference |
| Synthesis of Pyranopyrazoles | Conventional Heating | SnCl₂ | 1.4 hours | 80% | monash.edu |
| Synthesis of Pyranopyrazoles | Microwave Irradiation | SnCl₂ | 25 minutes | 88% | monash.edu |
| Synthesis of 4-arylidenepyrazolone derivatives | Microwave Irradiation | Solvent-free | 10 minutes | 51-98% | mdpi.com |
| Synthesis of Pyranopyrazole derivatives | Microwave Irradiation | Piperidine / Ethanol | 2-8 minutes | - | gsconlinepress.com |
| Synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Microwave Irradiation | No catalyst | 55 minutes | 60-85% | monash.edu |
Solvent-Free or Environmentally Benign Solvent Systems
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Consequently, solvent-free reactions (neat reactions) and the use of environmentally benign solvents like water have become highly attractive for pyrazolone synthesis. thieme-connect.comtandfonline.com
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. tandfonline.com Multicomponent reactions are particularly well-suited for solvent-free conditions. For instance, pyrano[2,3-c]pyrazoles can be synthesized by mixing ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile in the absence of a solvent, sometimes with a catalytic amount of a reusable ionic liquid. mdpi.comjetir.org These reactions are often facilitated by grinding or microwave irradiation, leading to high yields in short reaction times. mdpi.comjetir.org The use of recoverable magnetic nanoparticle catalysts under solvent-free conditions further enhances the green credentials of these methods. rsc.org
Environmentally Benign Solvents: Water is considered the ideal green solvent due to its availability, non-toxicity, and safety. thieme-connect.com Several synthetic protocols for pyrazoles have been developed in aqueous media. thieme-connect.comresearchgate.net These reactions may be promoted by catalysts that are effective in water, such as cetyltrimethylammonium bromide (CTAB), which can form micelles that facilitate the reaction. thieme-connect.com Ultrasound irradiation has also been used to promote pyrazolone synthesis in aqueous media, enhancing reaction rates and yields. researchgate.net
The adoption of these green chemistry approaches not only makes the synthesis of this compound and related compounds more sustainable but also often leads to more efficient and economical processes. sci-hub.se
Tautomerism and Conformational Analysis of 4 Acetyl 1,2 Dihydro 3h Pyrazol 3 One
Investigation of Prototropic Tautomerism in the Pyrazolone (B3327878) Ring System
Prototropic tautomerism in the 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one system involves the migration of a proton between different sites on the molecule, leading to a dynamic equilibrium between various structural isomers. This tautomerism is a key feature of pyrazolones and significantly influences their chemical behavior. researchgate.net
Keto-Enol Tautomerism (Pyrazolone-Pyrazol-5-ol Forms)
The primary tautomeric equilibrium in 4-acetyl-pyrazolones is the keto-enol tautomerism. The molecule can exist in a keto form (this compound) or an enol form (4-acetyl-1H-pyrazol-5-ol). In the keto form, the pyrazolone ring contains a ketone group, while in the enol form, a hydroxyl group is present, creating an enol-pyrazole system. mdpi.com
Table 1: Comparison of Keto and Enol Tautomers
| Tautomer | Key Functional Group | Stability Factors |
|---|---|---|
| Keto Form | Pyrazolone ring with a ketone group | Stronger C=O double bond, potential for aromaticity in the pyrazole (B372694) ring. kashanu.ac.irlibretexts.org |
| Enol Form | Pyrazol-5-ol ring with a hydroxyl group | Potential for intramolecular hydrogen bonding and conjugation. libretexts.org |
N-H Tautomerism at N1 and N2 Positions
In addition to keto-enol tautomerism, N-H tautomerism can occur in the pyrazolone ring, where the proton on the nitrogen atom can migrate between the N1 and N2 positions. This leads to different annular tautomers. DFT calculations on various 4-acyl pyrazolone tautomers have indicated that the presence of an N-H bond is a stabilizing factor. kashanu.ac.ir The relative stability of these N-H tautomers is influenced by the substitution pattern on the pyrazole ring and the nature of the solvent. fu-berlin.de
Solvent Effects on Tautomeric Equilibria
The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The polarity of the solvent can significantly influence the relative stability of the different tautomers. nih.gov
DFT calculations on 4-acyl pyrazolone tautomers have shown that the relative stabilities in solvents like acetone, tetrahydrofuran, and chloroform (B151607) are generally similar to those in the gas phase. kashanu.ac.ir A relationship has been observed between the dipole moments of the tautomers and their solvation free energy (ΔGsolv) in chloroform, where an increase in dipole moment leads to a more negative ΔGsolv. kashanu.ac.ir This suggests that more polar tautomers are better stabilized by polar solvents.
Experimental studies on related pyrazolone systems have confirmed the significant role of the solvent. For instance, in nonpolar solvents, some pyrazolones exist predominantly as hydrogen-bonded dimers, while in polar aprotic solvents like DMSO, they tend to exist as monomers. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can dramatically influence the tautomerization process. nih.gov For some pyrazolinones, the most abundant tautomer depends on the solvent used. rsc.org
Table 2: Influence of Solvent on Tautomeric Equilibrium
| Solvent Type | Expected Predominant Form/State | Rationale |
|---|---|---|
| Nonpolar (e.g., Chloroform, Benzene) | Keto form, potentially as dimers. kashanu.ac.irnih.gov | Lower stabilization of polar enol forms. Intermolecular hydrogen bonding between keto forms can be favored. nih.gov |
| Polar Aprotic (e.g., DMSO, Acetone) | Monomeric forms, potential shift towards enol. kashanu.ac.irnih.gov | Solvation of individual molecules breaks up dimers. Stabilization of more polar tautomers. kashanu.ac.irnih.gov |
| Polar Protic (e.g., Water, Ethanol) | Can favor either keto or enol depending on specific hydrogen bonding interactions. researchgate.net | The solvent can participate in hydrogen bonding with both keto and enol forms, complicating the equilibrium. researchgate.net |
Conformational Preferences and Intramolecular Interactions
The three-dimensional structure of this compound is further defined by its conformational preferences, which are largely dictated by intramolecular interactions, most notably hydrogen bonding.
Analysis of Intramolecular Hydrogen Bonding in Tautomers
Intramolecular hydrogen bonding can play a significant role in stabilizing certain tautomers and conformations. In the enol form of 4-acetyl-pyrazolones, a strong intramolecular hydrogen bond can form between the hydroxyl group of the enol and the carbonyl oxygen of the acetyl group. This interaction creates a stable six-membered ring-like structure. mdpi.com DFT calculations have shown that the presence of an intramolecular hydrogen bond can lead to a decrease in the calculated OH frequency in the IR spectrum. kashanu.ac.ir
In the solid state, the crystal structure of a phenylhydrazone derivative of 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one reveals a short intramolecular hydrogen bond between the N-H of the hydrazone and the carbonyl oxygen of the pyrazolone. mdpi.com This highlights the propensity of these systems to form stable intramolecular hydrogen-bonded conformations. The formation of such bonds can significantly enhance molecular planarity. nih.gov
Rotational Barriers and Conformational Isomers
The presence of the acetyl group at the C4 position introduces the possibility of rotational isomerism around the C4-acetyl bond. The orientation of the acetyl group relative to the pyrazolone ring can be influenced by steric and electronic factors. DFT calculations on 4-acyl pyrazolone tautomers have indicated that in most tautomers, the main pyrazole ring is totally or nearly planar, suggesting effective resonance within the π-system. kashanu.ac.ir
Advanced Spectroscopic and Structural Elucidation of 4 Acetyl 1,2 Dihydro 3h Pyrazol 3 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive tool for probing the structure, dynamics, and chemical environment of 4-acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives in solution. Through the analysis of various NMR parameters, detailed insights into tautomeric equilibria, nitrogen environments, scalar couplings, and conformational dynamics can be obtained.
The existence of tautomeric forms is a hallmark of 4-acylpyrazolones, which can exist in several forms, including the NH-keto, OH-enol, and CH-keto forms. ¹H and ¹³C NMR spectroscopy are instrumental in identifying the predominant tautomer in different solvents and under various conditions. semanticscholar.orgnih.govresearchgate.net The chemical shifts of protons and carbons are highly sensitive to the electronic environment, providing a clear distinction between the different tautomeric structures.
For instance, in a derivative such as 1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one, a tautomer of a 4-acetyl-pyrazolone derivative, the presence of an enolic hydroxyl group gives rise to a characteristic downfield signal in the ¹H NMR spectrum, typically observed around δ 9.40 ppm in CDCl₃. nih.gov The chemical shifts of the pyrazole (B372694) ring protons and carbons also differ significantly between tautomers. The position of the acetyl group and the protonation state of the pyrazole ring nitrogens directly influence the shielding and deshielding of the neighboring nuclei. semanticscholar.org
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| OH | 9.40 (s) | - |
| Pyrazole H-5 | 8.13 (s) | 128.1 |
| Phenyl H-2,6 | 7.67 (m) | 119.1 |
| Phenyl H-3,5 | 7.46 (m) | 129.6 |
| Phenyl H-4 | 7.33 (m) | 127.4 |
| COCH₃ | 2.48 (s) | 27.0 |
| Pyrazole C-3 | - | 164.0 |
| Pyrazole C-4 | - | 108.4 |
| C=O (acetyl) | - | 195.7 |
The solvent plays a crucial role in the tautomeric equilibrium. In nonpolar solvents like CDCl₃, intramolecular hydrogen bonding often stabilizes the enol form. In contrast, polar solvents like DMSO-d₆ can favor the NH-keto form by forming intermolecular hydrogen bonds. semanticscholar.org
¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the pyrazole ring, making it an invaluable tool for tautomer analysis. mdpi.comipb.ptnih.gov The ¹⁵N chemical shifts are highly sensitive to hybridization, protonation state, and involvement in hydrogen bonding. mdpi.com
In pyrazole derivatives, the chemical shifts of the two nitrogen atoms (N-1 and N-2) can differ significantly, allowing for the characterization of the specific tautomer present. For example, in the OH-enol tautomer of a 1-phenyl-4-substituted-pyrazol-3-ol, the ¹⁵N chemical shifts for N-1 and N-2 in CDCl₃ are observed around δ 200.4 ppm and δ 264.2 ppm, respectively. nih.gov These values can shift depending on the substituent at the 4-position and the solvent used. nih.gov
| Substituent at C-4 | N-1 Chemical Shift (ppm) | N-2 Chemical Shift (ppm) |
|---|---|---|
| -Cl | 193.7 | 247.9 |
| -I | 197.2 | 248.1 |
| -COCH₃ | 200.4 | 264.2 |
The significant difference in the chemical shifts between the two nitrogen atoms is indicative of their distinct electronic environments within the heterocyclic ring.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the complete assignment of ¹H and ¹³C NMR spectra and for the determination of coupling constants. researchgate.net These experiments reveal correlations between protons and directly attached heteronuclei (HSQC) or correlations between nuclei separated by two or three bonds (HMBC).
While a specific N-HSQC study for the direct analysis of coupling constants in this compound was not found, the principles of this technique are broadly applicable. An N-HSQC experiment would correlate the nitrogen atoms with their directly attached protons. In the NH-tautomer, this would allow for the direct observation of the ¹J(N,H) coupling constant, which is a valuable parameter for characterizing the N-H bond. Furthermore, long-range HSQC or HMBC experiments can be optimized to observe smaller, long-range coupling constants (e.g., ²J(N,H), ³J(N,H)), which provide crucial information for establishing the connectivity and stereochemistry of the molecule. The magnitude of these coupling constants is dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship. ipb.pt
NMR spectroscopy is a powerful tool for studying the conformational preferences and dynamic processes in molecules, including the derivatives of this compound. ipb.pt The rotation around single bonds, such as the C-C bond connecting the acetyl group to the pyrazole ring, can be investigated using temperature-dependent NMR studies. mdpi.com
At low temperatures, the rotation around a bond may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. The analysis of these changes allows for the determination of the energy barrier to rotation.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. ipb.pt The observation of an NOE between specific protons indicates that they are close in space, which can be used to determine the preferred conformation of the molecule in solution. For example, an NOE between the methyl protons of the acetyl group and a proton on the pyrazole ring would provide evidence for a specific orientation of the acetyl group relative to the ring.
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides definitive, high-resolution structural information for crystalline compounds, offering an unambiguous picture of the molecular geometry, tautomeric form, and intermolecular interactions in the solid state.
Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. For this compound derivatives, this technique has been crucial in definitively identifying the tautomeric form present in the solid state and in characterizing the intramolecular and intermolecular hydrogen bonding networks.
A notable example is the crystal structure of 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrate (B1144303). The analysis revealed that in the crystalline form, the molecule exists in the 1,3-diketo (NH) form, with a water molecule participating in the hydrogen-bonding network. The pyrazole ring is essentially planar, and the acetyl group is twisted relative to this plane.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.419 (4) |
| b (Å) | 7.522 (4) |
| c (Å) | 21.814 (8) |
| Volume (ų) | 1217.2 (10) |
| Z | 4 |
The crystal packing is stabilized by an elaborate system of hydrogen bonds, including an intermolecular hydrogen bond between the imino N-H group of the pyrazolone (B3327878) and the oxygen atom of the water molecule. This detailed structural information from X-ray crystallography provides a crucial benchmark for comparison with spectroscopic data obtained in solution and for computational modeling studies.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
The supramolecular architecture of this compound and its derivatives is dictated by a complex interplay of intermolecular interactions, which govern the crystal packing and ultimately influence the material's physical properties. X-ray crystallography reveals that hydrogen bonding and other weak interactions are pivotal in the formation of the crystal lattice. spast.orgresearchgate.net
In the crystal structures of related pyrazolone derivatives, molecules are often linked by an elaborate system of hydrogen bonds, such as N-H···O and C-H···O interactions. spast.orgnih.gov These bonds can lead to the formation of distinct supramolecular motifs, including centrosymmetric dimers and infinite chains. researchgate.netnih.gov For instance, in the crystal of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, molecular pairs form dimers with an R²₂(8) motif through N—H⋯O hydrogen bonds. nih.gov These dimers are further connected into ribbons by additional N—H⋯O hydrogen bonds. nih.gov π–π stacking interactions between the pyrazole rings of adjacent molecules are also commonly observed, further stabilizing the three-dimensional network. nih.govnih.gov
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific atom···atom contacts.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Each point on the plot represents a unique pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and shape of these points are characteristic of specific interaction types, such as the sharp spikes typical for strong hydrogen bonds (N-H···O, O-H···O) and the more diffuse wings corresponding to weaker contacts like C-H···π interactions. mdpi.com
| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Key Features in Fingerprint Plots |
| H···H | 35 - 55% | Large, diffuse region indicating high frequency of contact. mdpi.comnih.gov |
| O···H/H···O | 15 - 35% | Sharp, distinct spikes, characteristic of hydrogen bonding. nih.govnih.gov |
| C···H/H···C | 5 - 15% | Wing-like features, often associated with C-H···π interactions. nih.gov |
| Halogen···H/H···Halogen | 10 - 25% (if present) | Significant contribution, appearing as distinct regions on the plot. nih.gov |
| π–π interactions | Variable | Indicated by reciprocal C···C, C···N contacts and specific shape index patterns. nih.govmdpi.com |
Polymorphism and Desmotropy Studies
Pyrazolone derivatives are known for their ability to exhibit complex tautomerism and, more rarely, desmotropy, which is the existence of tautomers as stable, isolable compounds. nih.gov The this compound core can, in principle, exist in several prototropic tautomeric forms, including the NH-form (keto) and the OH-form (enol). nih.govmdpi.com The predominant tautomer in the solid state versus in solution can differ significantly, influenced by factors like solvent polarity and intermolecular hydrogen bonding capabilities. nih.gov
X-ray crystal structure analysis often shows pyrazolone derivatives existing in a specific tautomeric form stabilized by intermolecular interactions. For example, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists in the solid state as dimers of its 1H-pyrazol-3-ol tautomer. nih.gov In nonpolar solvents, this dimeric structure is often retained, whereas in polar solvents like DMSO, monomers are more prevalent due to the disruption of intermolecular hydrogen bonds. nih.gov While many pyrazolone compounds are listed by their keto-form names, experimental evidence is crucial to determine the actual structure present. nih.gov
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures with different molecular packing, is a potential phenomenon for pyrazolone derivatives, although specific studies on this compound are not extensively documented. Different polymorphs would arise from variations in the network of intermolecular interactions (e.g., different hydrogen-bonding motifs or stacking arrangements), leading to different physical properties such as melting point and solubility. The existence of different tautomers (desmotrops) that can be isolated as distinct crystalline solids is a related and significant phenomenon in this class of compounds. nih.gov
Other Spectroscopic Techniques for Structural Confirmation
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a fundamental technique for identifying the functional groups present in this compound and its derivatives. The infrared spectrum provides a characteristic fingerprint based on the vibrational frequencies of the bonds within the molecule.
The spectra of pyrazolone derivatives are typically characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the pyrazolone ring and the acetyl substituent. The exact position of these stretching vibrations can provide insight into the tautomeric form and the extent of hydrogen bonding. A broad band in the 3100-3500 cm⁻¹ region is often indicative of N-H stretching, confirming the presence of the pyrazolone ring in the NH tautomeric form. mdpi.com Aromatic and aliphatic C-H stretching vibrations are observed around 3100 cm⁻¹ and 2900 cm⁻¹, respectively. nih.govtandfonline.com The C=N stretching vibration of the pyrazole ring typically appears in the 1590-1630 cm⁻¹ region. mdpi.comnih.gov
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | References |
| N-H (ring) | Stretching | 3100 - 3500 (often broad) | nih.govmdpi.com |
| C-H (aromatic) | Stretching | ~3100 | nih.gov |
| C-H (aliphatic, e.g., acetyl CH₃) | Stretching | 2910 - 2940 | mdpi.comnih.gov |
| C=O (ring and acetyl) | Stretching | 1620 - 1710 | nih.govnih.gov |
| C=N (ring) | Stretching | 1590 - 1630 | nih.govmdpi.com |
| C=C (ring/aromatic) | Stretching | 1500 - 1600 | mdpi.com |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation in the π-electron system. The spectra of this compound derivatives typically exhibit two main absorption bands.
An intense absorption band, usually observed in the 250-370 nm range, is assigned to a π→π* transition associated with the conjugated system of the pyrazolone ring and any attached aromatic substituents. beilstein-journals.orgresearchgate.net A second, weaker band, often appearing as a shoulder at a longer wavelength (e.g., 410-450 nm), corresponds to an n→π* transition, which involves the non-bonding electrons on the oxygen and nitrogen atoms. mdpi.combeilstein-journals.org The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the pyrazolone scaffold. beilstein-journals.orgphyschemres.org For instance, the introduction of acyl groups can lead to a bathochromic (red) shift in the absorption maxima. beilstein-journals.org
| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes | References |
| π→π | 250 - 370 | High | Associated with the conjugated pyrazolone system. | mdpi.combeilstein-journals.org |
| n→π | 320 - 450 | Low | Involves lone pair electrons on N and O atoms; often appears as a shoulder. | mdpi.combeilstein-journals.org |
Mass Spectrometry for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. For this compound and its derivatives, techniques like Electron Impact (EI) or Electrospray Ionization (ESI) can be employed.
The mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that confirms the molecular weight of the compound. mdpi.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for heterocyclic compounds involve the cleavage of bonds adjacent to heteroatoms or functional groups. libretexts.org For pyrazolone derivatives, fragmentation may involve the loss of the acetyl group (a loss of 43 Da for CH₃CO) or other side chains. libretexts.orgmiamioh.edu The pyrazolone ring itself can undergo cleavage, leading to characteristic fragment ions that help confirm the core structure. The fragmentation of related phthalazine-1,4-dione derivatives shows losses of small molecules like CO, CN, and C₂H₂, which suggests that similar ring fragmentation pathways could be expected for pyrazolones. raco.cat
Theoretical and Computational Chemistry Studies of 4 Acetyl 1,2 Dihydro 3h Pyrazol 3 One
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of pyrazolone (B3327878) derivatives. researchgate.neteurasianjournals.com DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size. eurasianjournals.com These calculations are instrumental in elucidating geometric parameters, energetic stability, and a range of molecular properties that are often challenging to determine experimentally. researchgate.net
Geometry Optimization and Energetic Analysis of Tautomers and Conformers
4-Acetyl-1,2-dihydro-3H-pyrazol-3-one can exist in several tautomeric forms due to proton migration. The principal tautomers include the keto and enol forms, which exhibit distinct structural and electronic characteristics. nih.govnih.gov DFT calculations are employed to optimize the geometry of these tautomers and to determine their relative stabilities by comparing their total energies. nih.govkashanu.ac.ir
Below is a representative table of calculated relative energies for the tautomers of a 4-acyl pyrazolone, illustrating the typical energy differences found in such systems.
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in a Polar Solvent |
|---|---|---|
| Keto Form | 0.00 | 0.00 |
| Enol Form (OH on pyrazolone ring) | +3.5 | +2.8 |
| Enol Form (OH on acetyl group) | +8.2 | +7.1 |
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its ability to participate in electronic transitions. nih.govnih.gov
For pyrazolone derivatives, the HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. jcsp.org.pk DFT calculations can accurately predict these orbital energies and their spatial distributions. researchgate.net
The following table presents typical HOMO-LUMO energy values for pyrazolone derivatives as calculated by DFT.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netcram.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) in red and regions of positive potential (electron-poor, susceptible to nucleophilic attack) in blue. cram.com
In this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups, making them likely sites for electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen in the pyrazole (B372694) ring would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net This method allows for the investigation of hyperconjugative interactions, charge transfer, and the strength of intramolecular hydrogen bonds. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations have become a reliable method for predicting spectroscopic parameters, including NMR chemical shifts. jocpr.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the magnetic shielding tensors, from which the NMR chemical shifts can be derived. nih.gov
The accuracy of these predictions is generally high, with mean absolute errors for 1H NMR chemical shifts often below 0.3 ppm and for 13C NMR chemical shifts within a few ppm. mdpi.com Comparing the calculated NMR spectra with experimental data can aid in the structural elucidation and confirmation of pyrazolone derivatives. researchgate.net
Below is a representative table comparing experimental and DFT-calculated 13C NMR chemical shifts for a pyrazolone derivative.
| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| C=O (pyrazolone) | 172.8 | 174.1 | -1.3 |
| C=O (acetyl) | 180.2 | 181.5 | -1.3 |
| C3 (pyrazolone) | 149.5 | 150.8 | -1.3 |
| C4 (pyrazolone) | 102.2 | 103.1 | -0.9 |
| C5 (pyrazolone) | 154.5 | 155.6 | -1.1 |
| CH3 (acetyl) | 24.1 | 25.0 | -0.9 |
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. researchgate.netnih.gov This involves locating the transition state structures that connect reactants to products and calculating the activation energies. nih.gov The resulting energy landscape provides a detailed picture of the reaction pathway, including the identification of intermediates and the rate-determining step.
For this compound, DFT could be used to investigate various reactions, such as its synthesis via multicomponent reactions or its participation in 1,3-dipolar cycloadditions. nih.govacs.org By calculating the energies of reactants, transition states, intermediates, and products, a comprehensive understanding of the reaction's feasibility and kinetics can be achieved. researchgate.net For example, in a hypothetical condensation reaction, DFT could be used to model the approach of the reactants, the formation of the transition state, and the subsequent formation of the product, providing valuable insights into the reaction's energetic profile.
Molecular Dynamics Simulations
Prediction of Non-linear Optical Properties
Theoretical studies on pyrazole derivatives have highlighted their potential for applications in non-linear optics. springerprofessional.de These compounds are of interest for their potential use in a variety of optical and electronic devices, including solar cells and optoelectronics. springerprofessional.de The investigation of their non-linear optical (NLO) properties is a key area of research in materials science and computational chemistry. springerprofessional.de
The NLO properties of organic molecules are governed by their molecular structure, including the presence of donor-acceptor groups and the extent of π-conjugation. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the NLO response of new materials. These calculations can provide valuable insights into the polarizability (α) and hyperpolarizabilities (β and γ) of a molecule, which are measures of its linear and non-linear optical response, respectively.
For pyrazole derivatives, theoretical calculations have been used to elucidate the relationship between their structure and NLO properties. The findings from these studies can be extrapolated to predict the potential NLO activity of this compound. The presence of the acetyl group and the pyrazolone ring suggests that this molecule may exhibit interesting electronic properties.
The predicted NLO properties of related pyrazole compounds, based on computational studies, are summarized in the table below. These values provide an indication of the potential NLO response of this compound.
| Property | Description | Predicted Behavior for Pyrazole Derivatives |
| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Pyrazole derivatives are expected to exhibit significant polarizability due to the presence of delocalized π-electrons. |
| First Hyperpolarizability (β) | A measure of the second-order non-linear optical response of a molecule. | The presence of electron-donating and electron-withdrawing groups in pyrazole derivatives can lead to a large first hyperpolarizability, making them promising candidates for second-harmonic generation. |
| Second Hyperpolarizability (γ) | A measure of the third-order non-linear optical response of a molecule. | Pyrazole derivatives may also possess a significant second hyperpolarizability, which is relevant for applications such as third-harmonic generation and optical switching. |
It is important to note that these are general predictions based on the study of related compounds, and further computational and experimental studies are necessary to determine the precise NLO properties of this compound.
Coordination Chemistry of 4 Acetyl 1,2 Dihydro 3h Pyrazol 3 One Derivatives As Ligands
Design and Synthesis of Metal Complexes with Pyrazolone (B3327878) Ligands
The synthesis of metal complexes using 4-acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives typically involves the reaction of the ligand with a corresponding metal salt in an appropriate solvent. The deprotonation of the ligand, often facilitated by a base, allows it to act as an anionic chelating agent. The resulting complexes are generally stable solids at room temperature and often require polar organic solvents like DMF or DMSO for dissolution. neliti.com
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III), Mn(II), Cr(III), Ru(II), Zn(II))
A plethora of transition metal complexes have been synthesized using pyrazolone-based ligands. Schiff base derivatives, formed by the condensation of the 4-acetyl group with various amines, are particularly common. These reactions yield ligands that readily form stable, often octahedral, complexes with divalent metal ions such as Mn(II), Co(II), Ni(II), and Cu(II). neliti.commdpi.com The general synthetic route involves reacting an aqueous or ethanolic solution of the metal salt with the ligand. mdpi.comgssrr.org
Mn(II), Co(II), Ni(II), and Cu(II) Complexes: These are frequently prepared as octahedral complexes, often with a 1:2 metal-to-ligand ratio, where two bidentate Schiff base ligands occupy the equatorial plane and two water molecules complete the coordination sphere in the axial positions. mdpi.com
Fe(III) Complexes: Iron(III) complexes have been synthesized, for example, with N-substituted-4-thiocarbamoyl-5-pyrazolone derivatives, resulting in high-spin octahedral structures. unicam.it
Cr(III) Complexes: Chromium(III) complexes are typically synthesized by refluxing a chromium salt, such as CrCl₃·6H₂O, with the ligand in an ethanolic solution. gssrr.org These reactions yield stable octahedral complexes. nih.govjocpr.com
Ru(II) and Ru(III) Complexes: Ruthenium complexes with pyrazole-containing ligands have been successfully synthesized. nih.gov For instance, Ru(II) complexes bearing pyrazole-pyridine-pyrazole ligands have been characterized, often exhibiting a distorted octahedral geometry. rsc.orgmdpi.com The synthesis can involve precursors like [Ru(bipy)₂Cl₂] or RuCl₃·nH₂O. mdpi.comresearchgate.net
Zn(II) Complexes: Zinc(II) complexes with Schiff bases derived from 4-acyl-5-pyrazolones have been prepared and structurally characterized, sometimes forming one-dimensional coordination polymers. unicam.it
Chelating Abilities and Ligand Denticity (e.g., N,O-donor, S-donor sites)
The versatility of this compound in coordination chemistry stems from its ability to be modified to present various donor atoms for chelation. The parent molecule and its simple derivatives typically act as bidentate O,O-donors through the two oxygen atoms of the β-dicarbonyl moiety (in its enol form).
N,O-donor Ligands: A common and effective modification is the conversion of the 4-acetyl group into an imine via a condensation reaction with an amine or hydrazine (B178648). This creates Schiff base ligands that act as bidentate N,O-donors. unicam.it Coordination typically occurs through the deprotonated enolic oxygen of the pyrazolone ring and the azomethine nitrogen. mdpi.com
S-donor Ligands: The introduction of sulfur donor atoms has been achieved through the synthesis of N-substituted-4-thiocarbamoyl-5-pyrazolone derivatives. These ligands can coordinate in a bidentate fashion through the oxygen atom at C(5) and the sulfur atom of the thiocarbamoyl group, or through oxygen and nitrogen atoms depending on the specific derivative and metal ion. unicam.it
In the vast majority of these cases, the ligands derived from this compound act as bidentate chelating agents, forming stable five- or six-membered rings with the central metal ion. mdpi.comunicam.it
Characterization of Metal Complexes
The structural and electronic properties of the synthesized metal complexes are elucidated through a combination of spectroscopic and physical measurement techniques.
Spectroscopic Analysis (IR, UV-Vis, NMR) of Metal-Ligand Interactions
Spectroscopic methods are fundamental in confirming the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The spectrum of the free ligand typically shows a strong band for the C=O group and, in the case of Schiff bases, a characteristic band for the C=N (azomethine) group. Upon complexation, these bands often shift to lower frequencies, indicating the involvement of the carbonyl oxygen and azomethine nitrogen in bonding with the metal ion. mdpi.com Furthermore, the appearance of new, typically weak, bands in the far-IR region can be assigned to M-O and M-N stretching vibrations, confirming the formation of coordinate bonds. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The spectra typically display intense bands in the UV region assigned to π→π* and n→π* intraligand transitions. mdpi.comelectrochemsci.org In the visible region, weaker absorption bands appear which are attributed to d-d electronic transitions of the central metal ion. The position and number of these d-d bands are characteristic of the metal's d-electron configuration and the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used to characterize the diamagnetic ligands and their zinc complexes. mdpi.com The spectra confirm the proposed structure of the ligand. In Schiff base derivatives, for example, signals for the pyrazolone methyl, acetyl methyl, and aromatic protons can be assigned. mdpi.com Upon complexation with diamagnetic metals like Zn(II), shifts in the proton and carbon signals adjacent to the coordinating atoms can be observed.
| Complex | Key IR Bands (cm⁻¹) ν(C=N), ν(M-O), ν(M-N) | UV-Vis λmax (nm) (Assignment) |
|---|---|---|
| Mn(Ampp-Dh)₂(H₂O)₂·H₂O | 1620, 485, 621 | 270 (π→π), 324 (n→π), 451 (d-d) |
| Co(Ampp-Dh)₂(H₂O)₂ | 1618, 484, 630 | 268 (π→π), 324 (n→π), 414, 493 (d-d) |
| Ni(Ampp-Dh)₂(H₂O)₂ | 1615, 480, 625 | 265 (π→π), 320 (n→π), 436 (d-d) |
| Cu(Ampp-Dh)₂(H₂O)₂·2H₂O | 1612, 483, 628 | 266 (π→π), 322 (n→π), 425, 460 (d-d) |
X-ray Diffraction of Metal Complexes for Coordination Geometry
Studies on various transition metal complexes with pyrazolone derivatives have confirmed different geometries. For many Mn(II), Co(II), Ni(II), and Cu(II) complexes with Schiff base ligands, a distorted octahedral geometry is common. mdpi.com Similarly, Ru(III) and Cr(III) complexes with pyrazole-containing ligands have been shown to adopt distorted octahedral structures. nih.govnih.gov In some cases, such as with certain Ni(II) complexes, a square planar geometry is observed, which is often associated with a diamagnetic nature. unicam.it
Magnetic Properties and Molar Conductivity Measurements
These physical measurements provide further insight into the electronic structure and nature of the complexes in solution.
Magnetic Properties: Magnetic susceptibility measurements are crucial for determining the spin state and, by extension, the geometry of paramagnetic metal complexes. The effective magnetic moment (μ_eff), measured in Bohr Magnetons (B.M.), is calculated from this data. For instance, high-spin octahedral Mn(II) complexes typically exhibit μ_eff values around 5.6–5.7 B.M. mdpi.com Octahedral Co(II) complexes show moments in the range of 4.4–4.5 B.M., while octahedral Ni(II) complexes have moments around 2.9–3.0 B.M. mdpi.com These experimental values are often in good agreement with the theoretical spin-only values, with some deviation due to orbital contributions. neliti.commdpi.com
Molar Conductivity Measurements: Molar conductivity (Λ_M) is measured for solutions of the complexes to determine whether they behave as electrolytes. Low conductivity values in solvents like DMF typically indicate that the complexes are non-electrolytes, suggesting that any anions present (like chloride) are coordinated to the metal ion rather than existing as free counter-ions. mdpi.comgssrr.org Conversely, higher values would suggest an ionic nature. jocpr.com
| Complex | Magnetic Moment, μeff (B.M.) | Molar Conductivity, ΛM (Ω⁻¹ cm² mol⁻¹) | Proposed Geometry |
|---|---|---|---|
| Mn(Ampp-Dh)₂(H₂O)₂·H₂O mdpi.com | 5.67 | 8.09 | Octahedral |
| Co(Ampp-Dh)₂(H₂O)₂ mdpi.com | 4.47 | 11.80 | Octahedral |
| Ni(Ampp-Dh)₂(H₂O)₂ mdpi.com | 2.98 | 10.11 | Octahedral |
| [Fe(L)₃] (L = thiocarbamoyl pyrazolone) unicam.it | Normal (High Spin) | - | Octahedral |
| [Ni₂(L)₃(OAc)] (L = thiocarbamoyl pyrazolone) unicam.it | Diamagnetic | - | Square Planar |
| [CrLX₂]X (L = macrocycle) jocpr.com | 3.80-3.84 | 1:1 Electrolyte | Octahedral |
Applications of Pyrazolone Metal Complexes in Research (excluding clinical)
Metal complexes derived from this compound and its related 4-acylpyrazolone derivatives have garnered significant interest in various fields of research due to their versatile coordination chemistry and tunable properties. researchgate.netresearchgate.net These properties, which include high chemical and thermal stability, stem from the robust O,O-bidentate chelation of the deprotonated ligand to a metal center. researchgate.netnih.gov The applications of these complexes are diverse, spanning catalysis, the construction of intricate supramolecular structures, and their use as sensitive analytical reagents. researchgate.netresearchgate.net
Catalysis (e.g., in organic transformations)
The unique electronic and steric environments provided by 4-acylpyrazolone ligands make their metal complexes effective catalysts in a variety of organic transformations. The stability and solubility of these complexes in organic solvents are advantageous for homogeneous catalysis. researchgate.net
Research has shown that metal complexes of 4-acylpyrazolone derivatives exhibit potent catalytic properties. researchgate.net For instance, cerium complexes with phthaloylbis(pyrazolone) ligands have been reported as efficient catalysts for the dioxygenation of cresols. While specific catalytic applications for this compound complexes are part of a broader class of 4-acylpyrazolones, the principles remain the same. The metal center, modulated by the pyrazolone ligand, acts as the active site for substrate activation and transformation. The substituents on the pyrazolone ring and the acyl group can be modified to fine-tune the catalytic activity and selectivity. researchgate.net Metal-Salen Schiff base complexes, a related class of compounds, are also noted for their practical applications in catalysis. mdpi.com
The catalytic utility of these complexes is a significant area of ongoing research, with potential applications in oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net
| Metal Complex System | Catalytic Application | Research Finding |
| Cerium-phthaloylbis(pyrazolone) | Dioxygenation of cresols | Demonstrated efficiency as a catalyst in oxidation reactions. |
| General 4-Acylpyrazolone Complexes | Various Organic Transformations | The ligand structure allows for fine-tuning of the metal center's electronic and steric properties, influencing catalytic activity and selectivity. researchgate.netresearchgate.net |
Supramolecular Architecture and Crystal Engineering
The ability of 4-acylpyrazolone ligands and their metal complexes to form ordered, multidimensional structures through non-covalent interactions is a cornerstone of their use in crystal engineering. researchgate.net These interactions, including hydrogen bonding and π-π stacking, guide the self-assembly of molecules into predictable supramolecular architectures. mdpi.commdpi.com
Pyrazolone derivatives, particularly those with an unsubstituted N-H group, are excellent candidates for forming hydrogen-bonded networks. researchgate.net This feature, combined with coordination to metal ions, allows for the construction of complex and fascinating structural topologies, from simple dimers to one-, two-, or three-dimensional coordination polymers. researchgate.netnih.govunicam.it
For example, the crystal structure of some pyrazole-based coordination compounds reveals 1D and 2D supramolecular architectures stabilized by various hydrogen bonding interactions. nih.gov In some instances, the interplay of hydrogen bonds and π-π stacking is crucial for the stability of the resulting solid-state structure. mdpi.commdpi.com The formation of polymeric structures is a common feature, as seen in sodium complexes of pyrazolones which can form polymers through intermolecular H-bonding or bridging of the ligand between adjacent metal centers. nih.gov The design of these materials is strategic, aiming to create frameworks with specific properties for applications in areas like gas sorption or separation. mdpi.com
The field of crystal engineering utilizes these pyrazolone-based building blocks to create novel materials with tailored structures and functions. The predictable coordination behavior of the acylpyrazolone moiety and the potential for directional intermolecular interactions make them highly valuable tools for designing crystalline solids. researchgate.netacs.org
| Interaction Type | Role in Supramolecular Assembly | Example |
| Hydrogen Bonding | Directs the formation of 1D, 2D, and 3D networks by connecting metal complex units. researchgate.netnih.gov | An N-H group on the pyrazole (B372694) ring can act as a hydrogen bond donor, linking to an acceptor on an adjacent molecule. researchgate.net |
| π-π Stacking | Stabilizes layered architectures by facilitating interactions between aromatic rings of the ligands. mdpi.commdpi.com | Aromatic rings of pyrazolone ligands in adjacent chains stack to contribute to the overall crystal packing. mdpi.com |
| Coordination Bonds | Form the primary structure of coordination polymers by linking metal centers with pyrazolone ligands. unicam.it | A pyrazolone ligand can bridge two metal centers, extending the structure into a polymeric chain. nih.gov |
Analytical Reagents (e.g., colorimetric determination)
4-Acylpyrazolone derivatives are highly effective chelating agents, a property that has been extensively exploited in analytical chemistry, particularly for solvent extraction and the separation of metal ions. acs.orgbohrium.com Their ability to form stable, often colored, complexes with a wide range of metal ions makes them suitable for quantitative analysis. researchgate.net
The principle behind their use as analytical reagents often involves the reaction of the pyrazolone derivative with a target analyte to produce a complex with distinct spectroscopic properties, most commonly a strong absorbance in the UV-Visible range. This color change allows for the colorimetric or spectrophotometric determination of the analyte's concentration.
For instance, pyrazolone-based methods are employed in the determination of various substances. A well-established method for cyanide detection involves its conversion to a compound that then reacts with isonicotinic acid and a pyrazolone derivative to produce a stable blue dye, which can be measured spectrophotometrically. mdpi.com Similarly, bis-(1-phenyl-3-methylpyrazolone-5) has been developed as an analytical redox reagent for the extraction-photometric determination of cerium(IV). The high sensitivity and selectivity of these reactions make pyrazolone derivatives valuable reagents for trace analysis. mdpi.com
Furthermore, the luminescence properties of lanthanide complexes with pyrazolone-based ligands are being explored for sensing applications. For example, a terbium(III) coordination polymer was shown to act as a fluorescent probe for the selective detection of certain quinolone antibiotics. mdpi.com
| Pyrazolone Derivative | Analyte | Method | Detection Principle |
| Pyrazolone | Cyanide | Spectrophotometry | Formation of a blue dye upon reaction with isonicotinic acid and the product of cyanide and chloramine (B81541) T. mdpi.com |
| Bis-(1-phenyl-3-methylpyrazolone-5) | Cerium(IV) | Extraction-Photometry | Formation of a colored complex that can be extracted and quantified. |
| 5-(2-(Pyrazole-1-yl) Pyridine-5-yl) Terephthalic Acid | Quinolone Antibiotics | Fluorescence Sensing | A Terbium(III) complex of the ligand acts as a "turn-on" fluorescent probe for the analyte. mdpi.com |
Applications of 4 Acetyl 1,2 Dihydro 3h Pyrazol 3 One Derivatives in Academic Research Non Clinical Focus
Building Blocks in Complex Organic Synthesis
The pyrazolone (B3327878) core, particularly when functionalized with an acetyl group, serves as a reactive and adaptable intermediate for constructing a diverse array of organic molecules. Its ability to participate in various condensation and cyclization reactions makes it a staple in the synthesis of complex heterocyclic systems.
Precursors for Annulated Heterocyclic Systems
Derivatives of 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one are frequently employed as precursors for annulated, or fused-ring, heterocyclic systems. These complex structures are of great interest in synthetic and medicinal chemistry. For instance, pyranopyrazoles, which feature a pyran ring fused to the pyrazole (B372694) core, are synthesized from pyrazolone precursors. researchgate.net The reaction of 3-formylchromones with pyrazolone derivatives can lead to the formation of structurally diverse chromone-fused pyrazoles, such as 3,7-dimethylchromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one. nih.gov This highlights the utility of the pyrazolone scaffold in tandem reactions to build polycyclic systems. nih.gov
The synthesis of these annulated systems often involves cyclocondensation reactions. A notable example is the synthesis of 2-(1,3-/1,3,5-di/tri-substituted-pyrazol-5-yl)chromones, which are obtained in moderate to good yields (50–83%) through the cyclization of 1-(2-hydroxyaryl)propane-1,3-diones in the presence of an acid catalyst. nih.gov This demonstrates the role of pyrazolone-derived intermediates in creating chromone-pyrazole dyads. nih.gov
Intermediates for Dihydropyrazole and Pyrrolidine (B122466) Derivatives
The 4-acetyl-pyrazolone scaffold is also a key intermediate in the synthesis of other important heterocyclic structures like dihydropyrazoles (also known as pyrazolines) and pyrrolidine derivatives. Dihydropyrazoles are commonly synthesized through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. researchgate.net The chalcones themselves can be prepared from acetyl-substituted heterocyclic precursors, making the pyrazolone a vital starting point. For example, a variety of 3-(5-(substituted-phenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives have been synthesized from chalcones derived from 3-acetyl-coumarin. researchgate.net
Furthermore, in a different synthetic pathway, 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives serve as precursors for 1,4,5-trisubstituted pyrrolidine-2,3-diones. jst-ud.vnjst-ud.vnresearchgate.net These transformations are achieved by reacting the pyrroline-2-one with aliphatic amines, such as methylamine (B109427) and 4-methoxybenzylamine, in an ethanol (B145695) solvent. jst-ud.vnjst-ud.vn This reaction opens avenues for creating a library of pyrrolidine-2,3-dione (B1313883) derivatives, which are valuable intermediates for nitrogen-containing heterocycles with potential biological activities. researchgate.net
Table 1: Synthesis of Pyrrolidine-2,3-dione Derivatives
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | 4-methoxybenzylamine | 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | 91.6% | jst-ud.vn |
| 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 4-methoxybenzylamine | Product 10aa | 36% (in glacial acetic acid) | beilstein-journals.org |
Structure-Activity Relationship (SAR) Studies (Non-Clinical Contexts)
In the realm of academic research, derivatives of this compound are instrumental in studying how molecular structure influences biological activity. These non-clinical investigations provide fundamental insights into the interactions between small molecules and biological targets.
Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Pancreatic Lipase, COX enzymes, α-glucosidase/amylase)
The pyrazolone scaffold is a common feature in molecules designed to inhibit various enzymes. By systematically modifying the substituents on the pyrazole ring, researchers can deduce structure-activity relationships (SAR). For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidases. nih.gov These studies found that the compounds were reversible and non-competitive inhibitors, with one derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, showing particular potency with a Ki value of approximately 10⁻⁸ M. nih.gov
Derivatives have also been investigated as inhibitors for other enzymes. Thiazolylhydrazone derivatives have shown significant inhibitory activity against the acetylcholinesterase (AChE) enzyme, a key target in Alzheimer's disease research. mdpi.com In one study, compounds 3a, 3c, and 3i showed IC₅₀ values of 0.0496 ± 0.002 µM, 0.0317 ± 0.001 µM, and 0.2158 ± 0.010 µM, respectively, for AChE. mdpi.com Similarly, pyrazoline derivatives have been evaluated as tyrosinase inhibitors, with some compounds proving to be more potent than the standard inhibitor, kojic acid. rsc.org
Table 2: Enzyme Inhibition Data for Pyrazole and Related Derivatives
| Compound Series | Target Enzyme | Most Potent Derivative | Inhibition Value (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|---|
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase | Compound 6 | Kᵢ ≈ 10⁻⁸ M | nih.gov |
| Thiazolylhydrazones | Acetylcholinesterase (AChE) | Compound 3c | IC₅₀ = 0.0317 ± 0.001 µM | mdpi.com |
| Chalcone-based Pyrazolines | Tyrosinase | - | More potent than kojic acid | rsc.org |
| Tetrazole Derivatives | Acetylcholinesterase (AChE) | Compound IV | 23.7% inhibition at 75 µM | vnu.edu.vn |
Molecular Docking and Binding Affinity Investigations with Biological Targets (non-clinical)
Complementing experimental enzyme assays, molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. Numerous studies have employed this method to understand the interactions of pyrazolone derivatives at the molecular level. For instance, docking studies were used to investigate the interactions of pyrazoline derivatives with the tyrosinase enzyme, helping to rationalize the experimental inhibition data. rsc.org
In another study, new pyrazolone chalcones were synthesized and docked into the YAP/TEAD protein, a target in the Hippo signaling pathway. nih.govresearchgate.netrsc.org Compound 3b in this series exhibited the highest binding energy of -8.45 kcal/mol, suggesting a strong interaction with the protein target. nih.govresearchgate.net Similarly, molecular docking has been used to study the binding of pyrazoline derivatives to the enoyl acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, showing good ligand interaction and binding affinity. eurekaselect.com These computational approaches are crucial for understanding SAR and guiding the design of new, more potent inhibitors in a non-clinical academic setting. nih.govrsc.org
Table 3: Molecular Docking and Binding Affinity Data
| Compound Series | Biological Target | Key Finding | Binding Energy/Score | Reference |
|---|---|---|---|---|
| Pyrazolone Chalcones | YAP/TEAD Protein | Compound 3b showed the highest binding energy. | -8.45 kcal/mol | nih.govresearchgate.net |
| Pyrazoline Derivatives | M. tuberculosis InhA | Binding affinities were higher than the standard. | -16.70 to -19.20 kcal/mol | eurekaselect.com |
| Thiazolylhydrazone Derivatives | Acetylcholinesterase (AChE) | Compound 3c identified as a potential dual binding site inhibitor. | - | mdpi.com |
Photochemical and Photophysical Studies
The photochemical and photophysical properties of pyrazolone derivatives are an emerging area of academic research. These studies investigate how the molecules interact with light, including their absorption and emission characteristics. nih.govresearchgate.net Many pyrazole derivatives have been found to possess fluorescent properties, making them interesting candidates for various applications. nih.gov
Research has shown that azo-dyes based on 5-pyrazolone exhibit fluorescence, and their absorption and emission spectra can be influenced by solvent polarity. nih.govresearchgate.net For instance, the absorption wavelengths of one such dye ranged from 429-544 nm in different solvents, showing a red shift with increasing solvent polarity (a phenomenon known as positive solvatochromism). researchgate.net Computational techniques like Density Functional Theory (DFT) are often used to support experimental findings and investigate the electronic properties and charge-transfer transitions that govern these photophysical behaviors. bibliotekanauki.plresearchgate.net
However, the photochemical behavior can be complex. In studies of terarylenes containing both pyrazole and 3-hydroxypyran-4-one fragments, UV irradiation did not lead to the expected 6π-electrocyclization. nih.gov Instead, the photoreaction proceeded exclusively through the contraction of the pyranone ring. nih.gov Other research has explored the use of UV light to convert tetrazoles into pyrazolines in a reagent-free photochemical process, demonstrating an alternative synthetic route to these valuable heterocycles. researchgate.networktribe.com These studies underscore the diverse and sometimes unexpected ways that pyrazole-containing structures interact with light. researchgate.net
Future Research Directions for 4 Acetyl 1,2 Dihydro 3h Pyrazol 3 One
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While methods for the synthesis of pyrazolones are established, future research should focus on developing novel, more efficient, and selective synthetic routes for 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one. Current syntheses often involve the cyclization of open-chain precursors. researchgate.net Future work could explore multicomponent reactions (MCRs), which offer the advantage of combining three or more starting materials in a single step to generate complex products with high atom economy. nih.gov
Furthermore, the development of catalytic methodologies, including asymmetric synthesis, could lead to the production of chiral pyrazolone (B3327878) derivatives with specific stereochemistry, which is crucial for applications in medicinal chemistry. researchgate.net Research into green chemistry approaches, such as the use of environmentally benign solvents and catalysts, would also be a significant advancement.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Approach | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions | High efficiency, atom economy, diversity of products | Identification of suitable reaction partners and catalysts |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds | Development of chiral catalysts and optimization of reaction conditions |
Deeper Exploration of Tautomeric Equilibria and Dynamic Processes in Diverse Environments
A fundamental characteristic of 4-acylpyrazolones is their ability to exist in different tautomeric forms, such as the keto and enol forms. mdpi.com The equilibrium between these tautomers can be influenced by various factors, including the solvent, temperature, and pH. While studies on related pyrazolones have utilized techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to investigate their tautomeric forms in both solid and solution states, a comprehensive understanding of the dynamic processes for this compound is still needed. nih.govdocumentsdelivered.comresearchgate.net
Future research should employ a combination of advanced spectroscopic techniques (e.g., variable-temperature NMR) and computational methods to meticulously map the tautomeric landscape of this compound in a wide range of environments, from nonpolar organic solvents to aqueous solutions. nih.gov This deeper understanding is critical as the dominant tautomer will dictate the compound's reactivity and its mode of interaction with other molecules.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools for elucidating the relationship between the structure of a molecule and its chemical reactivity. Future research should leverage advanced computational models to predict the properties and behavior of this compound.
Techniques such as Density Functional Theory (DFT) can be used to calculate the relative energies of different tautomers and conformers, providing insights into their stability. nih.gov Molecular docking studies could predict the binding interactions of this compound with biological targets, guiding the design of new therapeutic agents. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with observed biological activity or physical properties, facilitating the rational design of new derivatives with enhanced performance.
Table 2: Potential Computational Studies and Their Objectives
| Computational Method | Research Objective | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Investigate tautomeric stability and electronic structure | Prediction of the most stable tautomer in different environments and understanding of reactive sites |
| Molecular Docking | Predict binding modes with biological macromolecules | Identification of potential protein targets and elucidation of binding interactions |
Design of New Ligand Systems for Diverse Coordination Chemistry Applications
The presence of both nitrogen and oxygen donor atoms, combined with its tautomeric flexibility, makes this compound a potentially versatile ligand for the formation of metal complexes. mdpi.com Pyrazolone derivatives have been shown to form stable coordination compounds with a variety of metal ions. mdpi.comnih.gov
Future research should focus on systematically exploring the coordination chemistry of this compound with a wide range of transition metals and lanthanides. This involves the synthesis and characterization of new metal complexes and the investigation of their structural, magnetic, and electronic properties. By modifying the pyrazolone backbone, new ligand systems with tailored coordination properties can be designed for applications in catalysis, materials science, and bioinorganic chemistry.
Exploration of New Applications as Building Blocks for Advanced Materials or Complex Molecules
Pyrazolone derivatives serve as valuable precursors and building blocks for the synthesis of more complex heterocyclic systems with interesting biological activities and material properties. researchgate.nettandfonline.comics-ir.org The reactive sites on the this compound molecule, including the acetyl group and the pyrazolone ring itself, offer multiple handles for chemical modification.
Future research should explore the use of this compound as a scaffold to construct novel molecular architectures. For instance, it could be incorporated into polymers to create materials with specific optical or electronic properties. It could also serve as a starting material for the synthesis of complex natural product analogues or novel drug candidates through the strategic formation of new rings and the introduction of diverse functional groups. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 4-Acetyl-1,2-dihydro-3H-pyrazol-3-one derivatives?
- Methodological Answer : Derivatives of this scaffold are typically synthesized via condensation reactions. For example, 4-amino analogs (e.g., 4-aminoantipyrine) react with aromatic aldehydes under acidic methanol to form Schiff bases, as demonstrated in the synthesis of structurally similar pyrazol-3-one derivatives . Key steps include:
- Use of acetic acid as a catalyst for imine bond formation.
- Purification via recrystallization or column chromatography.
Ensure stoichiometric control to avoid side products like unreacted aldehydes or dimerization.
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is critical:
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., acetyl, phenyl groups) and tautomeric forms.
- X-ray crystallography : Use SHELXL for refinement to determine bond lengths/angles and confirm tautomerism .
- IR spectroscopy : Identify carbonyl (C=O) and N-H stretches.
Example: The structure of 4-acetyl-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 40570-67-0) was confirmed via X-ray data, revealing a planar pyrazol-3-one core with substituent geometry .
Q. How can researchers address purification challenges caused by polar functional groups?
- Methodological Answer : Polar groups (e.g., acetyl, amino) increase solubility in polar solvents, complicating isolation. Strategies include:
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for gradient solubility.
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
- HPLC-PDA : For analytical purity checks, especially when detecting impurities like 4-amino analogs .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical data for pyrazol-3-one derivatives?
- Methodological Answer : Discrepancies in properties (e.g., dipole moments, tautomer stability) can be addressed via:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy .
- Comparative analysis : Overlay computational geometries (optimized at B3LYP/6-311++G**) with X-ray crystallographic data to validate bond parameters .
For example, DFT can predict the dominance of keto-enol tautomers, which can then be confirmed via NMR or IR.
Q. What experimental approaches are used to study tautomerism and its impact on reactivity?
- Methodological Answer : Tautomerism (e.g., keto-enol equilibria) significantly influences reactivity. Investigate using:
- Variable-temperature NMR : Monitor tautomer ratios in DMSO-d₆ or CDCl₃.
- pH-dependent UV-Vis : Track absorbance shifts to identify protonation states.
- Crystallographic snapshots : Resolve tautomeric forms in solid state via SHELX-refined structures .
For bioactivity studies, correlate tautomer dominance (e.g., enol form) with binding affinity in enzyme assays.
Q. How do substituents modulate the biological activity of pyrazol-3-one derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Acetyl group : Enhances electron-withdrawing effects, altering redox properties.
- Aromatic substituents : Use Suzuki coupling to introduce aryl groups (e.g., 2-methoxyphenyl) and test for π-π stacking in target binding .
- Aminoethyl side chains : Introduce via reductive amination to study interactions with charged residues in proteins .
Pair synthesis with molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like kinases or oxidoreductases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
